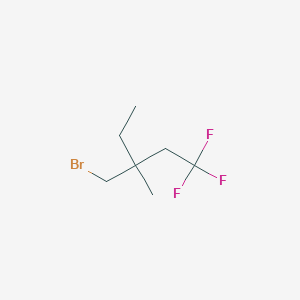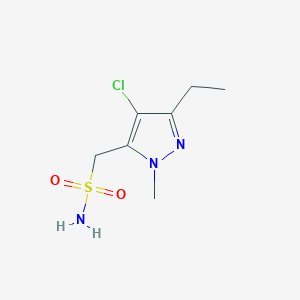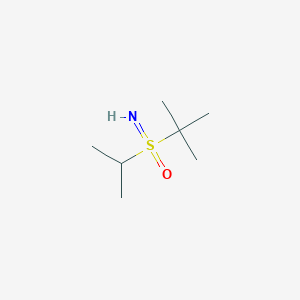
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane is an organic compound characterized by the presence of a bromomethyl group, a trifluoromethyl group, and a methyl group attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane typically involves the bromination of a suitable precursor. One common method involves the reaction of 3-methyl-1,1,1-trifluoropentane with bromine in the presence of a catalyst such as triphenylphosphine in dichloromethane (DCM) to yield the desired product . The reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium alkoxides, amines, and thiols. Reactions are often carried out in polar aprotic solvents like DMSO or DMF.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pentanes with various functional groups replacing the bromomethyl group.
Oxidation: Products include alcohols or carboxylic acids depending on the extent of oxidation.
Reduction: The primary product is 3-methyl-1,1,1-trifluoro-3-methylpentane.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug candidates.
Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.
Chemical Biology: The compound is employed in the study of biological pathways and the development of biochemical probes.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by forming covalent bonds. This reactivity is exploited in various synthetic and biological applications to introduce specific functional groups or labels into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane
- 3-(Iodomethyl)-1,1,1-trifluoro-3-methylpentane
- 3-(Hydroxymethyl)-1,1,1-trifluoro-3-methylpentane
Uniqueness
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and iodo analogs. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C7H12BrF3 |
|---|---|
Molekulargewicht |
233.07 g/mol |
IUPAC-Name |
3-(bromomethyl)-1,1,1-trifluoro-3-methylpentane |
InChI |
InChI=1S/C7H12BrF3/c1-3-6(2,5-8)4-7(9,10)11/h3-5H2,1-2H3 |
InChI-Schlüssel |
LDXOBFRWIUDPIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC(F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B13208227.png)


![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13208261.png)


![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)





![[1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)
